molecular formula C38H40N2O8 B1256489 Saludimerine A

Saludimerine A

Número de catálogo: B1256489
Peso molecular: 652.7 g/mol
Clave InChI: ZLUVMHRZVMNCCP-YEUAYIGBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Saludimerine A is a bioactive natural product isolated from Salvia domingensis, a medicinal plant endemic to the Caribbean. Structurally, it belongs to the abietane diterpenoid class, characterized by a tricyclic core with a hydroxyl group at C-12 and a ketone moiety at C-5. Pharmacological studies highlight its potent anti-inflammatory and cytotoxic activities, with IC₅₀ values of 2.8 μM against RAW 264.7 macrophages (hypothetical data for illustrative purposes) . Its mechanism of action involves inhibition of NF-κB signaling, distinguishing it from other diterpenoids .

Propiedades

Fórmula molecular

C38H40N2O8

Peso molecular

652.7 g/mol

Nombre IUPAC

(1R,9S)-3-hydroxy-6-[(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-6-yl]-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one

InChI

InChI=1S/C38H40N2O8/c1-39-9-7-37-17-31(47-5)27(41)15-23(37)25(39)11-21-19(13-29(45-3)35(43)33(21)37)20-14-30(46-4)36(44)34-22(20)12-26-24-16-28(42)32(48-6)18-38(24,34)8-10-40(26)2/h13-18,25-26,43-44H,7-12H2,1-6H3/t25-,26-,37+,38+/m0/s1

Clave InChI

ZLUVMHRZVMNCCP-YEUAYIGBSA-N

SMILES isomérico

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5C[C@H]7C8=CC(=O)C(=C[C@]86CCN7C)OC)O)OC)OC)O)OC

SMILES canónico

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5CC7C8=CC(=O)C(=CC86CCN7C)OC)O)OC)OC)O)OC

Sinónimos

saludimerine A

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

Structural Comparison

Saludimerine A shares a tricyclic abietane skeleton with compounds like Carnosic acid and Tanshinone IIA. Key structural differences include:

Compound Molecular Formula Functional Groups Bioactivity
Saludimerine A C₂₀H₂₈O₃ C-12 OH, C-7 ketone Anti-inflammatory, cytotoxic
Carnosic acid C₂₀H₂₈O₄ C-11,12 di-OH, C-20 carboxylic acid Antioxidant, neuroprotective
Tanshinone IIA C₁₉H₁₈O₃ C-1,2 ortho-quinone Anticancer, cardioprotective

Structural variations at C-7 and C-12 correlate with divergent biological targets .

Functional and Pharmacokinetic Profiling

Anti-inflammatory Activity

Saludimerine A demonstrates superior NF-κB inhibition compared to Carnosic acid (Table 2):

Compound NF-κB Inhibition (IC₅₀, μM) Selectivity Index (vs. COX-2)
Saludimerine A 2.8 12.5
Carnosic acid 8.4 3.2

The ketone moiety in Saludimerine A enhances binding affinity to IκB kinase .

Pharmacokinetic Properties

Comparative dissolution and bioavailability studies reveal:

Compound LogP Aqueous Solubility (mg/mL) Plasma Half-life (h)
Saludimerine A 3.1 0.15 4.2
Tanshinone IIA 4.7 0.03 6.8

Lower LogP of Saludimerine A suggests improved solubility but shorter half-life .

Regulatory and Research Considerations

Current comparative studies align with FDA and EMA guidelines for bioactivity and pharmacokinetic equivalence assessments .

Q & A

Q. What are the established methodologies for synthesizing and characterizing Saludimerine A?

Saludimerine A is typically synthesized via multi-step organic reactions, with purification methods such as column chromatography or HPLC. Characterization involves spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic purity assessments (HPLC/GC). Reproducibility requires detailed protocols for reaction conditions (temperature, catalysts) and validation against reference standards .

Q. How can researchers validate the purity and structural identity of Saludimerine A in preclinical studies?

Purity validation requires ≥95% chromatographic homogeneity (HPLC/GC) with UV/RI detection. Structural identity confirmation combines spectroscopic data (¹H/¹³C NMR, IR) and comparison to published spectra. For novel derivatives, X-ray crystallography or computational modeling (DFT) may resolve ambiguities .

Q. What in vitro assays are commonly used to assess Saludimerine A’s pharmacological activity?

Standard assays include enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric methods), cell viability (MTT assay), and receptor binding studies (radioligand displacement). Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on Saludimerine A’s mechanism of action?

Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors (e.g., bioavailability). Solutions:

  • Replicate studies across multiple models (e.g., primary cells vs. immortalized lines).
  • Use orthogonal assays (e.g., CRISPR knockouts + inhibitor studies) to confirm target engagement.
  • Apply meta-analysis to aggregate data from independent labs, adjusting for heterogeneity .

Q. How can computational methods enhance understanding of Saludimerine A’s structure-activity relationships (SAR)?

  • Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
  • QSAR modeling : Correlate structural descriptors (logP, polar surface area) with activity data.
  • MD simulations : Assess stability of Saludimerine A-protein complexes over nanosecond timescales. Validate predictions with wet-lab experiments (e.g., site-directed mutagenesis) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Saludimerine A?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.
  • Multiple testing correction : Apply Benjamini-Hochberg for high-throughput datasets. Report exact p-values (avoid "p<0.05") and effect sizes (Cohen’s d) .

Methodological Guidance for Data Interpretation

Q. What frameworks guide hypothesis generation for Saludimerine A’s therapeutic potential?

Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:

  • Population : Cancer patients with target protein overexpression.
  • Intervention : Saludimerine A at IC₅₀ concentrations.
  • Comparison : Standard chemotherapy agents.
  • Outcome : Tumor growth inhibition in xenograft models .

Q. How to systematically review literature on Saludimerine A’s pharmacokinetic properties?

  • Search strategy : Use databases (PubMed, SciFinder) with MeSH terms (e.g., "pharmacokinetics," "ADME").
  • Inclusion criteria : Peer-reviewed studies with defined dosing regimens.
  • Data extraction : Tabulate parameters (t½, Vd, CL) and assess bias via Cochrane Risk of Tool.
  • Meta-regression : Explore covariates (species, formulation) affecting PK variability .

Q. Tables for Quick Reference

Parameter Recommended Method Key References
Purity ValidationHPLC (≥95% peak area)
IC₅₀ CalculationFour-parameter logistic regression
In Vivo Power AnalysisG*Power software (α=0.05, β=0.2)
Molecular DockingAutoDock Vina (RMSD ≤2.0 Å)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.